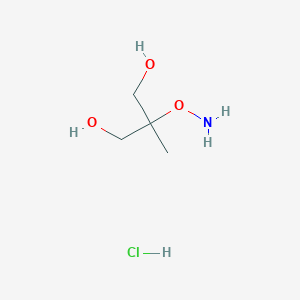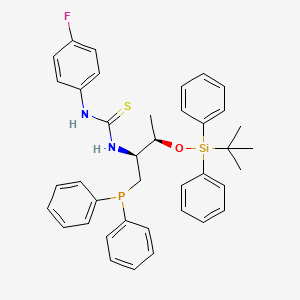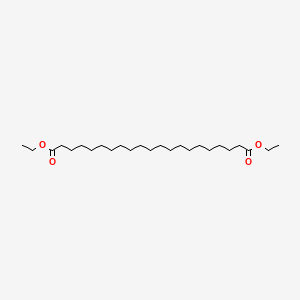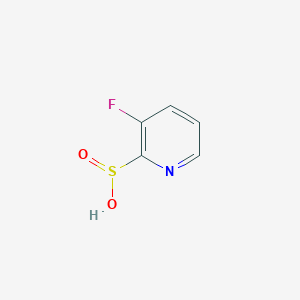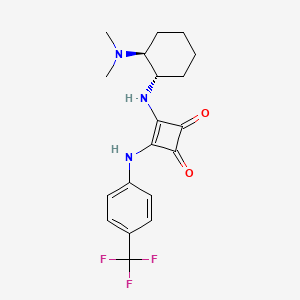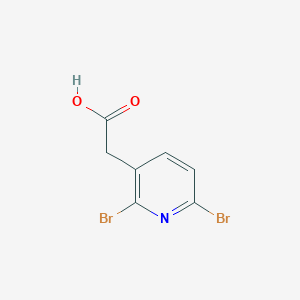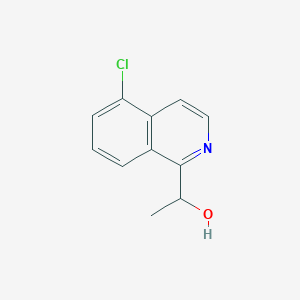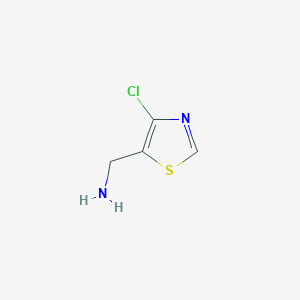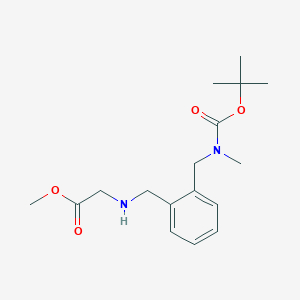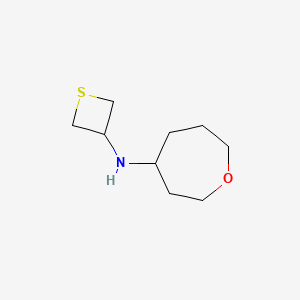
N-(Thietan-3-yl)oxepan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Thietan-3-yl)oxepan-4-amine is a compound that features a thietane ring and an oxepane ring Thietane is a four-membered ring containing sulfur, while oxepane is a seven-membered ring containing oxygen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Thietan-3-yl)oxepan-4-amine typically involves the formation of the thietane and oxepane rings followed by their coupling. One common method for synthesizing thietanes is through the nucleophilic thioetherification of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide . Oxepane rings can be synthesized via ring expansion reactions of smaller cyclic ethers .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the ring formation steps and efficient purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Thietan-3-yl)oxepan-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the rings.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur in the thietane ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-(Thietan-3-yl)oxepan-4-amine involves its interaction with molecular targets through its sulfur and oxygen atoms. These interactions can affect various biochemical pathways, including enzyme inhibition or activation . The compound’s structure allows it to form stable complexes with metal ions, which can be utilized in catalysis or as probes in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thietan-3-amine: A simpler compound with only the thietane ring.
Oxepan-4-amine: A compound with only the oxepane ring.
Thietan-3-ol: A thietane derivative with a hydroxyl group.
Uniqueness
N-(Thietan-3-yl)oxepan-4-amine is unique due to the combination of both thietane and oxepane rings in its structure. This dual-ring system provides distinct chemical and physical properties that are not present in compounds with only one of these rings .
Propriétés
Formule moléculaire |
C9H17NOS |
|---|---|
Poids moléculaire |
187.30 g/mol |
Nom IUPAC |
N-(thietan-3-yl)oxepan-4-amine |
InChI |
InChI=1S/C9H17NOS/c1-2-8(3-5-11-4-1)10-9-6-12-7-9/h8-10H,1-7H2 |
Clé InChI |
IRXJDINNTHVKQF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCOC1)NC2CSC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


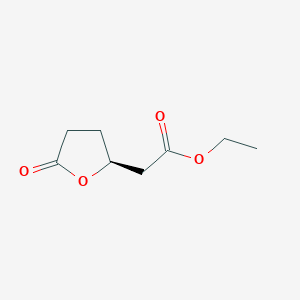
![6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B12952359.png)
![2-tert-butyl 8-methyl 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate](/img/structure/B12952366.png)
